molecular formula C8H11NS B1282572 2-Methyl-6-(methylsulfanyl)aniline CAS No. 100305-95-1

2-Methyl-6-(methylsulfanyl)aniline

Cat. No. B1282572
CAS RN: 100305-95-1
M. Wt: 153.25 g/mol
InChI Key: OBTJYVQYCJYACZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfanyl)aniline, also known as 2-Methylaniline-6-sulfonic acid, is a sulfur-containing organic compound that is used in a wide range of scientific research applications. It is a colorless, crystalline solid with a melting point of about 200 °C and a boiling point of about 250 °C. It is soluble in water, ethanol, and ethyl acetate. It is a widely used reagent in organic synthesis, and it is also used as an intermediate in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Domino Reaction in Chemistry

One study discusses the reaction involving a compound structurally related to 2-Methyl-6-(methylsulfanyl)aniline. This reaction results in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, highlighting the compound's utility in complex chemical reactions (Erkin & Ramsh, 2014).

Spectroscopic Properties

Another research focuses on the spectroscopic properties of a Schiff base related to this compound. This compound exhibits distinct hydrogen bonds and weak supramolecular interactions, which are significant in understanding its spectroscopic behavior (Richards et al., 2015).

Synthesis of Sulfonated Oxindoles

A study on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones shows the importance of aniline derivatives in facilitating reactions involving sulfur dioxide. This highlights the compound's role in synthesizing complex organic structures (Liu, Zheng, & Wu, 2017).

Preparation of Benzothiazine Derivatives

This compound is utilized in the high-yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives. This process involves several steps, including protection, acylation, and oxidation, demonstrating the compound's versatility in organic synthesis (Montis et al., 2008).

Generation of Anion–π and Lone Pair–π Interactions

Research on 1,3,5-triazine-based ligands, including derivatives of this compound, shows their ability to generate anion–π and lone pair–π interactions in coordination compounds. This is crucial in understanding the compound's applications in supramolecular chemistry (Costa et al., 2010).

Chemoselective Reactions

Studies detail the chemoselective reactions of certain electrophiles with amines, demonstrating the selective reactivity of compounds like this compound. This indicates its potential in specific chemical synthesis processes (Baiazitov et al., 2013).

Electroluminescence Application

Another study explores the use of derivatives of this compound in electroluminescent applications. The research investigates the luminescent properties of these compounds, indicating their potential in electronic and photonic devices (Beppu et al., 2014).

Catalytic Applications

A study on the complex of 2-(methylthio)aniline with palladium(II) demonstrates its efficiency as a catalyst for Suzuki-Miyaura C-C coupling in water. This highlights the compound's role in facilitating environmentally friendly chemical processes (Rao et al., 2014).

Safety and Hazards

The safety data for 2-Methyl-6-(methylsulfanyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required and to handle the compound in a well-ventilated area .

Mechanism of Action

Target of Action

2-Methyl-6-(methylsulfanyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the organoboron reagents, affecting the overall pathway of the SM coupling .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond in the SM coupling . This leads to the creation of a new compound, which is the primary goal of the SM coupling .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment can influence the efficacy and stability of this compound. Additionally, the compound is generally environmentally benign, making it suitable for use in various settings .

properties

IUPAC Name

2-methyl-6-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTJYVQYCJYACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549338
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100305-95-1
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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